Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide
Description
Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide is a potassium trifluoroborate salt characterized by a conjugated (E)-4-phenylbut-1-enyl organic moiety. These trifluoroborate salts are widely employed in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with aqueous conditions . The (E)-configuration of the butenyl chain ensures stereochemical control in synthetic applications, while the phenyl group enhances electronic conjugation, influencing reactivity and selectivity.
Properties
IUPAC Name |
potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF3.K/c12-11(13,14)9-5-4-8-10-6-2-1-3-7-10;/h1-3,5-7,9H,4,8H2;/q-1;+1/b9-5+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHYWRWTTAOMHW-SZKNIZGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CCCC1=CC=CC=C1)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/CCC1=CC=CC=C1)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide typically involves the reaction of potassium trifluoroborate with an appropriate alkene under specific conditions. One common method involves the hydroboration of alkenes using activated pyridine borane complexes at room temperature . Another method includes the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydroboration reactions. These reactions are carried out in controlled environments to ensure high yield and purity. The use of catalysts such as palladium pincer complexes can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions without degrading the boron functionality.
Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride.
Substitution: The compound is known for its role in substitution reactions, especially in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, tetrahydroxydiboron, and various electrophiles such as aryl bromides and chlorides . These reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from reactions involving this compound include various boronic acids, boronate esters, and other organoboron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide has a wide range of scientific research applications:
Chemistry: It is extensively used in cross-coupling reactions to form carbon-carbon bonds, which are crucial in organic synthesis.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological pathways involving boron.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group enhances the compound’s reactivity and stability, allowing it to form stable intermediates and products. The molecular targets and pathways involved in its action include the formation of carbon-boron bonds and subsequent transformations into other functional groups .
Comparison with Similar Compounds
Structural Variations in Trifluoroborate Salts
The following table highlights key differences between Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide and analogous compounds:
Key Differences in Reactivity and Stability
Compounds with hydroxyl groups (e.g., 4-hydroxybutenyl or 4-hydroxyphenyl) exhibit higher solubility in aqueous systems but may require protection during acidic or oxidative reactions .
Electronic Effects :
- Electron-rich substituents (e.g., morpholine-carbonyl) enhance stability but reduce electrophilicity, necessitating harsher reaction conditions for cross-coupling .
- The phenyl group in the target compound offers a balance of electron-withdrawing and donating effects, optimizing reactivity for aryl-aryl bond formation .
Stereochemical Considerations: The (E)-configuration in the target compound ensures regioselectivity in coupling reactions, unlike non-stereospecific analogs like cyclohexylvinyl derivatives .
Stability and Handling
- Cyclohexyl and morpholine-containing derivatives demonstrate superior thermal stability compared to phenyl analogs, making them suitable for high-temperature reactions .
- Salts with hydrophilic groups (e.g., hydroxyl) require anhydrous storage to prevent hydrolysis, whereas hydrophobic analogs (e.g., cyclohexyl) tolerate ambient conditions .
Biological Activity
Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide is a boron-containing compound that has garnered attention for its potential biological activities. Boron compounds have been studied for various therapeutic applications, including anti-cancer and anti-inflammatory effects. This article explores the biological activity of this specific compound based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound features a trifluoroborate group, which enhances its reactivity and potential biological interactions. The general structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on cellular processes and potential therapeutic applications. Key areas of focus include:
- Anticancer Activity : Research indicates that boron compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
- Anti-inflammatory Effects : Compounds containing boron have shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Some studies suggest that boron compounds may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Neuroprotection | Protection against oxidative stress |
Case Study 1: Anticancer Effects
A study on the cytotoxicity of this compound against breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of arthritis, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent research has highlighted several mechanisms through which this compound exerts its biological effects:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cell lines, which is critical for preventing tumor growth.
- Reactive Oxygen Species (ROS) Modulation : It appears to modulate ROS levels, thereby contributing to its neuroprotective effects.
Q & A
Q. How to optimize catalytic systems for this compound in large-scale syntheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
